2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a brominated phenol group, and an acetohydrazide moiety
Properties
Molecular Formula |
C16H12BrN3O2S2 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12BrN3O2S2/c17-11-5-6-13(21)10(7-11)8-18-20-15(22)9-23-16-19-12-3-1-2-4-14(12)24-16/h1-8,21H,9H2,(H,20,22)/b18-8+ |
InChI Key |
SAOBFDPYYQDHTI-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. This intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde under specific conditions to form the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially leading to the formation of amines.
Substitution: The bromine atom in the phenol group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with proteins. These interactions can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide stands out due to the presence of the brominated phenol group. This bromine atom can participate in unique substitution reactions, providing a pathway to a diverse range of derivatives. Additionally, the combination of the benzothiazole ring and the hydrazide moiety enhances its biological activity, making it a valuable compound for research.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is a member of the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C20H20BrN3O2S2
- Molecular Weight : 478.43 g/mol
- CAS Number : 588682-27-3
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of benzothiazole derivatives, including the compound . The following table summarizes the findings from various studies regarding the antitumor efficacy of similar compounds:
| Compound | Cell Line Tested | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D MTS |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D MTS |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 2D MTS |
| Compound | Various (hypothetical) | TBD | TBD |
The antitumor activity of benzothiazole derivatives is primarily attributed to their ability to interfere with DNA replication and cell proliferation. Compounds often bind to DNA, affecting its structure and function. For instance, studies have shown that these compounds can bind within the minor groove of AT-DNA, leading to cytotoxic effects on cancer cells .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been investigated extensively. The following table presents data on the antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| Escherichia coli | TBD | Benzothiazole derivatives |
| Staphylococcus aureus | TBD | Benzothiazole derivatives |
| Saccharomyces cerevisiae | TBD | Benzothiazole derivatives |
Studies indicate that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Case Studies
- Antitumor Efficacy in Lung Cancer Models : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), several benzothiazole derivatives demonstrated promising antitumor activity with varying degrees of cytotoxicity. The compounds were evaluated using both 2D and 3D cell culture methods, revealing that compounds with specific substitutions showed enhanced efficacy .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of various benzothiazole derivatives against pathogenic strains of bacteria and fungi. The results indicated that certain compounds exhibited potent inhibitory effects, which could be attributed to their structural characteristics and interaction with microbial targets .
Q & A
Q. Example Protocol :
- Mix 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide (1 mmol) with 5-bromo-2-hydroxybenzaldehyde (1 mmol) in ethanol.
- Reflux for 4–6 hours, monitor via TLC (chloroform:methanol, 7:3).
- Isolate the product by ice-water precipitation and recrystallize from ethanol .
Which spectroscopic techniques are critical for characterizing this compound?
Basic
Key techniques include:
Q. Methodological Note :
How can reaction conditions be optimized for higher yields?
Advanced
Optimization variables include:
Q. Case Study :
- Replacing ethanol with methanol increased yields by 12% in hydrazide formation due to better solubility of intermediates .
How to resolve contradictions in reported biological activity data?
Advanced
Discrepancies often arise from:
Q. Example :
- Compound 5e (4-nitrophenyl derivative) showed 70% antifungal activity, while 5f (2-bromophenyl) was less active due to steric hindrance in target binding .
What computational methods support designing derivatives with enhanced bioactivity?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to predict binding to targets like Aspergillus fumigatus CYP51 (PDB: 5FSA). Derivatives with bromo groups showed stronger hydrogen bonding (-8.2 kcal/mol) .
- QSAR Modeling : Correlate Hammett constants (σ) of substituents with antifungal IC₅₀ values to prioritize electron-deficient aromatic groups .
Q. Workflow :
Dock derivatives into the active site.
Calculate binding free energies and hydrogen bond interactions.
Validate with in vitro assays .
How to design analogs for improved pharmacokinetic properties?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
